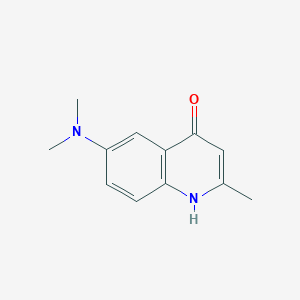

6-(Dimethylamino)-2-methylquinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-6-12(15)10-7-9(14(2)3)4-5-11(10)13-8/h4-7H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWXYXWRJBIQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91566-30-2 | |

| Record name | 91566-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 6 Dimethylamino 2 Methylquinolin 4 Ol

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system, in this case, is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating effects of the dimethylamino group at position 6 and the hydroxyl group at position 4. The lone pair of electrons on the nitrogen of the dimethylamino group strongly activates the ortho (C-5) and para (C-7) positions through resonance. This heightened nucleophilicity of the benzene (B151609) portion of the quinoline ring makes it the primary site for electrophilic attack, as the pyridine (B92270) ring is inherently electron-deficient. quimicaorganica.orguoanbar.edu.iq

Formylation Reactions (Reimer-Tiemann, Vilsmeier-Haack, Duff) and Regioselectivity

Formylation, the introduction of a formyl group (-CHO), is a pivotal transformation for introducing a versatile functional group that can be used for further derivatization, such as Schiff base formation.

Reimer-Tiemann Reaction : This reaction typically uses chloroform (B151607) (CHCl₃) in a strong basic solution to generate dichlorocarbene (B158193) (:CCl₂) as the electrophile. nih.gov For 6-(dimethylamino)-2-methylquinolin-4-ol, the electron-rich carbocyclic ring is expected to be attacked by the dichlorocarbene. The reaction is anticipated to yield a mixture of 5-formyl and 7-formyl derivatives due to the strong directing effect of the 6-dimethylamino group. The initial dichloromethyl intermediate is subsequently hydrolyzed to the aldehyde during workup. Studies on similar activated quinolines have shown that formylation can occur at both the C5 and C7 positions. nih.gov

Vilsmeier-Haack Reaction : The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating agent. organic-chemistry.org This method is highly effective for electron-rich aromatic compounds. researchgate.net The lone pair of electrons on the dimethylamino group at C-6 increases the electron density at both the C-5 and C-7 positions, making them susceptible to electrophilic attack by the Vilsmeier reagent. nih.gov This leads to the formation of 6-(dimethylamino)-5-formyl-2-methylquinolin-4-ol and 6-(dimethylamino)-7-formyl-2-methylquinolin-4-ol. In some highly activated systems, double formylation can occur, though it is often a minor pathway. nih.gov

Duff Reaction : The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic or trifluoroacetic acid) as the formylating agent. wikipedia.orgresearchgate.net While effective for many phenols, this reaction is generally unsuitable for substrates containing a basic amino group like this compound. In the acidic environment required for the Duff reaction, the nitrogen atom of the dimethylamino group becomes protonated, forming a dimethylaminium group (-N⁺H(CH₃)₂). This protonated group acts as a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. nih.gov Consequently, the Duff reaction typically fails or results in the recovery of the starting material. nih.gov

Table 1: Regioselectivity in Formylation of this compound

| Reaction | Reagent(s) | Electrophile | Expected Major Product(s) | Comments |

| Vilsmeier-Haack | POCl₃, DMF | Vilsmeier Reagent | 5-formyl and 7-formyl derivatives | Highly effective for activated rings. organic-chemistry.org |

| Reimer-Tiemann | CHCl₃, NaOH | Dichlorocarbene (:CCl₂) | 5-formyl and 7-formyl derivatives | Occurs in a basic medium. nih.gov |

| Duff | HMTA, Acid | Iminium ion intermediate | No reaction | The amino group is protonated and deactivates the ring. nih.gov |

Other Electrophilic Functionalization Studies

Beyond formylation, the activated benzene ring of this compound is susceptible to other electrophilic substitution reactions such as nitration and halogenation.

Nitration : Nitration of quinoline itself typically occurs on the benzene ring at positions 5 and 8. quimicaorganica.org In a highly activated system like this compound, the reaction is expected to be facile and highly regioselective. Studies on the nitration of 6-bromoquinoline, which is less activated, show substitution occurring at the C-5 and C-7 positions. researchgate.netresearchgate.net By analogy, treatment of this compound with nitrating agents (e.g., HNO₃/H₂SO₄) would likely yield the 5-nitro and 7-nitro derivatives, with the potential for dinitration under forcing conditions. The nitro group can serve as a valuable intermediate for the synthesis of other functional groups. nih.gov

Reactions Involving the Hydroxyl Group at Position 4

The 4-hydroxyl group of the quinolin-4-ol exists in tautomeric equilibrium with its keto form, 6-(dimethylamino)-2-methylquinolin-4(1H)-one. arabjchem.orgresearchgate.net This tautomerism influences its reactivity. The oxygen atom is a primary site for reactions such as alkylation and acylation. arabjchem.orgscirp.org

O-Alkylation : The hydroxyl group can be alkylated using various alkylating agents in the presence of a base. For instance, reaction with alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) or sulfates in the presence of a base like potassium carbonate in an aprotic solvent (e.g., DMF) would lead to the corresponding 4-alkoxy derivatives. juniperpublishers.com

Conversion to 4-Chloro Derivative : A common and synthetically useful transformation of 4-hydroxyquinolines is their conversion to 4-chloroquinolines. This is typically achieved by treatment with phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. ekb.eg The resulting 4-chloro-6-(dimethylamino)-2-methylquinoline is a valuable intermediate for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups at the C-4 position.

Transformations at the Dimethylamino Moiety

The dimethylamino group is generally robust, but it can undergo specific transformations. While its removal or substitution is challenging, modern catalytic methods have enabled its conversion.

Quaternization : The nitrogen atom of the dimethylamino group can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt, 6-(trimethylammonio)-2-methylquinolin-4-ol iodide. This transformation converts the dimethylamino group into a good leaving group, potentially allowing for nucleophilic substitution.

C-N Bond Cleavage/Borylation : The direct transformation of an aromatic dimethylamino group is difficult due to the strength of the C-N bond. acs.org However, recent advances have shown that nickel-catalyzed borylation can cleave the C-N bond of aryldimethylamines, converting the dimethylamino group into a boronic ester. nagoya-u.ac.jp This modern synthetic method could potentially be applied to transform the dimethylamino group into other functionalities.

Derivatization via Schiff Base Formation

Schiff bases (or imines) are readily formed by the condensation of a primary amine with an aldehyde or ketone. While this compound itself cannot form a Schiff base, its formylated derivatives are ideal precursors.

Following the formylation of the quinoline ring at the C-5 or C-7 position as described in section 3.1.1, the resulting aldehyde can be reacted with a variety of primary amines (R-NH₂) in a suitable solvent, often with acid catalysis, to yield the corresponding Schiff base derivatives. nih.govekb.eg A wide range of aromatic and aliphatic amines can be used for this purpose, providing a straightforward method to generate a library of complex quinoline derivatives. nih.govajol.info This two-step sequence (formylation followed by condensation) is a powerful strategy for elaborating the molecular structure.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Dimethylamino 2 Methylquinolin 4 Ol

X-ray Diffraction Studies for Solid-State Structure Determination

As of the latest available research, detailed single-crystal X-ray diffraction data for 6-(Dimethylamino)-2-methylquinolin-4-ol has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Consequently, a definitive analysis of its solid-state structure, including precise bond lengths, bond angles, and crystal packing arrangement, remains to be elucidated.

While crystallographic studies have been conducted on various other quinoline (B57606) derivatives, providing insights into the general structural features of this class of compounds, direct extrapolation of these findings to this compound is not feasible without experimental data for the specific molecule. researchgate.netchemmethod.comnih.govmdpi.comacs.org The substitution pattern, including the dimethylamino group at the 6-position and the methyl group at the 2-position, is expected to significantly influence the intermolecular interactions and the resulting crystal lattice.

Theoretical modeling and computational chemistry could offer predictions regarding the molecule's conformation and potential packing motifs. However, experimental X-ray diffraction analysis is indispensable for the unambiguous determination of the solid-state architecture. Such a study would reveal critical information, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: Providing the precise dimensions of the repeating unit in the crystal.

Intramolecular Geometry: Confirming bond lengths and angles within the molecule.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces that govern the crystal packing.

The presence of the hydroxyl group at the 4-position and the nitrogen atom of the quinoline ring suggests the potential for strong hydrogen bonding interactions, which would likely play a dominant role in the supramolecular assembly of the crystal structure. Furthermore, the aromatic quinoline core could facilitate π-π stacking interactions between adjacent molecules.

Future crystallographic studies on this compound are necessary to provide the empirical data required for a comprehensive understanding of its solid-state structure.

Computational and Theoretical Investigations of 6 Dimethylamino 2 Methylquinolin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov For a molecule like 6-(Dimethylamino)-2-methylquinolin-4-ol, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide optimized molecular geometry, charge distribution, and insights into its stability. ekb.eg

The electronic properties of the quinoline (B57606) core are significantly influenced by its substituents. The dimethylamino group at the 6-position acts as a strong electron-donating group (EDG) through resonance, increasing the electron density of the aromatic system. The methyl group at the 2-position is a weak EDG, while the hydroxyl group at the 4-position can act as both a hydrogen bond donor and an electron-donating group.

DFT calculations allow for the mapping of the Molecular Electrostatic Potential (MEP). The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms. ekb.eg

Table 1: Illustrative Global Reactivity Descriptors for a Substituted Quinolinol Derivative (Calculated via DFT)

| Descriptor | Symbol | Formula | Typical Value (eV) | Implication |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~1.9 | Measures resistance to charge transfer. |

| Global Softness | S | 1/η | ~0.53 | Inverse of hardness; indicates high reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~3.5 | Measures the power to attract electrons. |

| Electrophilicity Index | ω | χ2/(2η) | ~3.2 | Quantifies electrophilic character. |

Note: The values in this table are illustrative and based on typical results for similar heterocyclic compounds presented in computational chemistry literature. ekb.eg

Frontier Molecular Orbital (FMO) Analysis and its Implications for Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.orgnumberanalytics.com The energy, shape, and distribution of these orbitals are critical in predicting a molecule's behavior in chemical reactions. libretexts.org

For this compound, the HOMO is expected to be delocalized across the quinoline ring system, with significant contributions from the electron-rich dimethylamino group and the hydroxyl group. The energy of the HOMO is a key indicator of the molecule's nucleophilicity; a higher HOMO energy suggests a greater tendency to donate electrons. pku.edu.cn The LUMO, conversely, represents the molecule's ability to accept electrons, indicating its electrophilicity. pku.edu.cn

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for assessing molecular stability and reactivity. A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com The presence of strong electron-donating groups, like the dimethylamino group, typically raises the HOMO energy level, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity towards electrophiles. ekb.eg

FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The regions of the molecule with the highest density in the HOMO are the most likely sites for electrophilic attack, while regions with the highest density in the LUMO are susceptible to nucleophilic attack. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Quinolinol Derivative

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -5.4 | Nucleophilicity / Electron Donation |

| LUMO | -1.6 | Electrophilicity / Electron Acceptance |

| HOMO-LUMO Gap | 3.8 | Chemical Reactivity / Stability |

Note: These energy values are hypothetical examples to illustrate the principles of FMO analysis for similar molecular structures.

Modeling of Reaction Mechanisms and Selectivity Predictions

Computational modeling is an indispensable tool for elucidating reaction mechanisms, identifying transition states, and predicting the selectivity (chemo-, regio-, and stereo-) of chemical reactions. For quinolin-4-ol derivatives, theoretical studies can model various transformations, such as electrophilic substitution, N-alkylation, or cycloaddition reactions. rsc.org

For instance, in electrophilic substitution reactions (e.g., halogenation, nitration), DFT calculations can be used to model the reaction pathway. By calculating the energies of potential intermediates and transition states, researchers can determine the most favorable reaction site. The electron-donating dimethylamino and hydroxyl groups are expected to activate the benzene (B151609) ring portion of the quinoline nucleus, directing incoming electrophiles to the ortho and para positions relative to these groups (specifically, the C5 and C7 positions). Computational models can quantify the activation energy barriers for substitution at different positions, thereby predicting the regioselectivity of the reaction.

Similarly, reaction mechanisms for the synthesis of the quinoline core itself, such as the Gould-Jacobs or Camps cyclization, can be modeled. mdpi.com These models help in understanding the role of catalysts, solvents, and reaction conditions, and can guide the optimization of synthetic routes to improve yields and selectivity.

Theoretical Studies on Electrochemical Properties and Oxidation/Reduction Potentials

The electrochemical behavior of quinoline and quinone-like compounds can be effectively studied using computational methods. rsc.org DFT calculations can predict oxidation and reduction potentials, which are fundamental to understanding the molecule's behavior in redox reactions and its potential applications in areas like electrochromic materials or as an electrode material. mdpi.comresearchgate.net

The oxidation potential of this compound is expected to be influenced significantly by the electron-donating dimethylamino group. This group increases the electron density on the aromatic system, making the molecule easier to oxidize (i.e., lowering its oxidation potential) compared to unsubstituted quinolin-4-ol.

Theoretical models can calculate the one-electron oxidation potential by determining the free energy change of the redox reaction. rsc.org These calculations often incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of the solvent environment on the electrochemical properties, as these can be substantial. researchgate.net By comparing the calculated potentials of a series of related derivatives, a clear structure-property relationship can be established, allowing for the rational design of molecules with specific redox characteristics. rsc.orgrsc.org

Quantum Chemical Calculations for Spectroscopic Data Correlation

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand their electronic transitions. bohrium.comnih.gov

Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion (e.g., C-H stretch, N-H bend, ring deformation). This correlation is invaluable for structural elucidation. researchgate.netresearchgate.net

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Theoretical predictions of chemical shifts for this compound would aid in the assignment of signals in its experimental NMR spectra, confirming the connectivity and chemical environment of each atom.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum. nih.govnih.gov These calculations help to understand the nature of the electronic transitions (e.g., π→π* or n→π*) and how they are affected by the molecular structure and solvent. The strong electron-donating groups in this compound would be expected to cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to the parent quinolinol.

Mechanistic Insights into Biological Interactions of 6 Dimethylamino 2 Methylquinolin 4 Ol Non Clinical Focus

Investigation of Enzyme Inhibition Mechanisms

No specific studies detailing the enzyme inhibition mechanisms of 6-(Dimethylamino)-2-methylquinolin-4-ol were identified.

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition Pathways

No research was found that specifically investigates the inhibitory pathways of this compound on DNA gyrase or dihydrofolate reductase (DHFR).

Kinase (e.g., c-Met, AXL, PI3K, Akt, mTOR, GSK-3β, QcrB T313I) Modulation Mechanisms

There is no available information on the mechanisms by which this compound might modulate the activity of kinases such as c-Met, AXL, PI3K, Akt, mTOR, GSK-3β, or QcrB T313I.

Telomerase and Topoisomerase I (TOP1) Inhibition Mechanistic Studies

Mechanistic studies on the inhibition of telomerase or topoisomerase I by this compound have not been reported in the available literature.

FAD Glucose Dehydrogenase and Urate Oxidase Inhibition at the Molecular Level

No data is available describing the inhibition of FAD glucose dehydrogenase or urate oxidase at a molecular level by this compound.

Interactions with DNA Structures, including G-quadruplex DNA Binding

There are no specific studies available that describe the interactions of this compound with DNA structures, including any potential binding to G-quadruplex DNA.

Cellular Pathway Modulation in In Vitro Models (Emphasis on Molecular and Cellular Mechanisms)

No in vitro studies detailing the modulation of cellular pathways by this compound, with an emphasis on molecular and cellular mechanisms, were found.

Cell Cycle Arrest and Apoptosis Induction Pathways

Currently, there is a lack of specific studies detailing the effects of this compound on cell cycle progression and the induction of apoptosis. Research in this area would be required to determine if this compound can modulate the cell cycle and trigger programmed cell death. Such studies would typically involve treating cell lines with the compound and analyzing the cell cycle distribution through methods like flow cytometry. To understand apoptosis induction, assays for caspase activation, DNA fragmentation, and changes in the expression of pro- and anti-apoptotic proteins would be necessary. For instance, studies on other quinoline (B57606) derivatives have shown the ability to induce apoptosis through both intrinsic and extrinsic pathways. nih.govresearchgate.net One study on a synthesized quinolin-4-one derivative, CHM-1, demonstrated its capacity to promote G2/M arrest by inhibiting CDK1 and to induce apoptosis via a mitochondria-dependent pathway in colorectal adenocarcinoma cells. nih.gov Another investigation into different quinoline-N-oxide derivatives showed they could induce apoptosis in human erythroleukemic K562 cells, preceded by a decrease in nicotinamide (B372718) enzyme concentrations. nih.gov

Mitochondrial Depolarization and Reactive Oxygen Species (ROS) Generation Studies

The potential of this compound to induce mitochondrial depolarization and generate reactive oxygen species (ROS) has not been specifically investigated. Mitochondria are central to cellular metabolism and apoptosis. nih.gov The disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. Future studies could employ fluorescent probes to measure changes in mitochondrial membrane potential in cells treated with the compound. Similarly, the generation of ROS, which are chemically reactive molecules containing oxygen, can be a consequence of mitochondrial dysfunction and can lead to cellular damage. nih.gov Assays using specific fluorescent dyes that react with different ROS species would be needed to determine if this compound induces oxidative stress.

Modulation of Oxidative Stress and Inflammation Pathways in Cellular Systems

Specific data on the modulation of oxidative stress and inflammation pathways by this compound is not available. Oxidative stress arises from an imbalance between the production of ROS and the ability of a biological system to detoxify these reactive products. semanticscholar.org Chronic oxidative stress is linked to inflammation. nih.gov Research would be needed to explore whether this compound can influence key signaling pathways involved in oxidative stress response, such as the Nrf2 pathway, and inflammatory pathways like NF-κB. researchgate.net Studies on a related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), have shown that it can alleviate oxidative stress and NF-κB-mediated inflammation in animal models. nih.govresearchgate.net

Studies on Metal Ion Homeostasis Modulation and Chelation Mechanisms

The ability of this compound to modulate metal ion homeostasis and act as a chelating agent has not been documented. Quinoline derivatives, particularly those with hydroxyl groups, are known to chelate metal ions, which can influence their biological activity. The specific structure of this compound suggests potential metal-binding sites. To investigate this, studies involving techniques such as UV-visible spectroscopy, NMR spectroscopy, or mass spectrometry could be performed to assess the compound's ability to bind to various metal ions. Understanding these chelation properties is crucial as metal ion imbalances are implicated in various cellular dysfunctions.

Elucidation of Antimicrobial Adjuvant Activity Mechanisms

There is no specific information on the antimicrobial adjuvant activity of this compound. Quinoline compounds have a long history as antimicrobial agents, and some have been shown to act as adjuvants, enhancing the efficacy of existing antibiotics. To determine if this compound possesses such activity, it would need to be tested in combination with various antibiotics against a panel of pathogenic microorganisms. Mechanistic studies would then be required to understand how it might potentiate antibiotic action, for example, by inhibiting bacterial efflux pumps or disrupting the bacterial cell membrane.

Photochemical Reactivity in Biological Contexts (e.g., "Caging" Group Photorelease Mechanisms)

The photochemical reactivity of this compound has not been explored. Some quinoline derivatives have been investigated for their use as "caging" groups, which can be attached to a biologically active molecule to render it inactive. acs.org Upon exposure to light of a specific wavelength, the quinoline "cage" is cleaved, releasing the active molecule in a spatially and temporally controlled manner. acs.org To assess the potential of this compound in this context, its photochemical properties, including its absorption spectrum, quantum yield of photorelease, and the mechanism of photocleavage, would need to be thoroughly investigated.

Analytical Methodologies for Chemical Research and Characterization of 6 Dimethylamino 2 Methylquinolin 4 Ol

Chromatographic Methods for Purity Assessment and Separation (GC-MS, HPLC)

Chromatographic techniques are indispensable for determining the purity of 6-(Dimethylamino)-2-methylquinolin-4-ol and for separating it from any starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of quinoline (B57606) derivatives. For this compound, a C18 column would likely provide effective separation. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the aqueous phase can be adjusted with additives like formic acid or phosphoric acid to ensure good peak shape and resolution, particularly for a compound with a basic dimethylamino group and an acidic/phenolic hydroxyl group.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the maximum absorbance of the compound. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting any impurities with different polarities. The purity of the compound can be determined by the area percentage of its peak in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of a Quinolinol Derivative

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS):

Direct analysis of this compound by GC-MS can be challenging due to its polarity and relatively low volatility imparted by the hydroxyl and amino groups. Therefore, derivatization is often a necessary step to increase its volatility and thermal stability. Silylation, a common derivatization technique, involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose.

Once derivatized, the compound can be analyzed on a standard non-polar capillary column, such as a DB-5ms or HP-5ms. The mass spectrometer provides crucial structural information based on the fragmentation pattern of the derivatized molecule. The molecular ion peak would confirm the molecular weight of the TMS derivative, and characteristic fragment ions would help in structure elucidation. For instance, the fragmentation of quinoline derivatives often involves the loss of HCN from the quinoline ring system. The dimethylamino group would also yield characteristic fragments.

Table 2: Hypothetical GC-MS Data for TMS-Derivatized this compound

| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 15.2 | 274 | 259 (M-15), 201, 185, 73 |

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound. CV can provide information on the oxidation and reduction potentials of the compound, the reversibility of the electron transfer processes, and the stability of the electrochemically generated species.

The electrochemical behavior of this compound is expected to be influenced by both the electron-donating dimethylamino group and the quinolinol core. The dimethylamino group is known to facilitate oxidation, while the quinoline ring itself can undergo both oxidation and reduction.

A typical CV experiment would be conducted in a three-electrode cell, with a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE). The experiment would be carried out in a suitable solvent, like acetonitrile or dimethylformamide, containing a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate.

The resulting voltammogram would show anodic peaks corresponding to the oxidation of the molecule and cathodic peaks for its reduction. The position of these peaks on the potential axis indicates the redox potentials. The shape and separation of the anodic and cathodic peaks provide insights into the reversibility of the redox reactions. The presence of the electron-rich dimethylamino group would likely lead to an observable oxidation peak at a relatively low potential. The effect of pH on the redox potentials can also be studied in aqueous or mixed aqueous-organic media to understand the role of proton-coupled electron transfer processes, particularly involving the quinolinol moiety.

Spectrophotometric Methods for Quantitative Analysis in Research Contexts

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of aromatic compounds like this compound in research settings. nih.govresearchgate.net This method is based on the principle that the compound absorbs light in the UV-Visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law.

To perform a quantitative analysis, a pure sample of the compound is dissolved in a suitable solvent that does not absorb in the same wavelength region, such as ethanol, methanol, or a buffered aqueous solution. nih.gov The UV-Vis spectrum is then recorded to determine the wavelength of maximum absorbance (λmax). nih.gov For quinoline derivatives, multiple absorption bands are typically observed in the UV region. researchgate.net

A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. nih.gov The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. This method is valuable for routine concentration measurements in various experimental contexts.

Table 3: Expected UV-Vis Absorption Data for a Substituted Quinoline

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 1 |

| Ethanol | ~250 | ~320 | >10,000 L·mol⁻¹·cm⁻¹ |

Characterization of Derivatization Products

In chemical research, it is often necessary to synthesize derivatives of a lead compound to explore structure-activity relationships or to modify its properties. When this compound is used as a scaffold for further synthesis, a suite of analytical techniques is required to characterize the resulting products.

For example, if the hydroxyl group at the 4-position is alkylated to form an ether, or the aromatic ring is further substituted, the new product must be rigorously characterized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of a new derivative. ¹H NMR would show changes in the chemical shifts of the aromatic protons and the appearance of new signals corresponding to the added functional group. For instance, in an O-alkylation reaction, new signals for the alkyl chain would be observed. ¹³C NMR would confirm the presence of all carbon atoms in the new structure and show shifts in the signals of the carbons near the site of modification.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the new derivative, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. For example, if the hydroxyl group of this compound is derivatized, the characteristic broad O-H stretching band in the IR spectrum of the starting material would disappear in the spectrum of the product.

By combining these spectroscopic techniques, the unambiguous structural confirmation of any new derivative of this compound can be achieved.

Exploration of Derivatives and Structure Activity Relationships Sar in Chemical Design

Systematic Derivatization Strategies of the 6-(Dimethylamino)-2-methylquinolin-4-ol Scaffold

The synthesis and derivatization of the this compound core can be achieved through several established synthetic methodologies, allowing for the introduction of a wide range of functional groups at various positions.

One of the foundational methods for creating the core quinolin-4-one structure is the Conrad–Limpach cyclization . This reaction involves the condensation of an aniline (B41778), in this case, 3-dimethylaminoaniline, with an acetoacetic ester. researchgate.net The intermediate product subsequently undergoes thermal cyclization to form the 2-methyl-quinolin-4-one ring system. researchgate.net This approach is fundamental for building the initial scaffold.

Once the core is formed, further modifications can be made using modern synthetic techniques:

Palladium-Catalyzed Cross-Coupling: This powerful method enables the introduction of diverse substituents, particularly at positions amenable to halogenation. Facile probe synthesis can be achieved through regioselective palladium-catalyzed cross-coupling, which allows for the combinatorial development of structurally varied quinoline-based compounds. nih.gov

Nucleophilic Substitution Reactions: The 4-hydroxyl group can be converted into a better leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃). mdpi.com This allows for subsequent nucleophilic substitution reactions at the C-4 position, introducing groups like thiols, hydrazines, and various amines. mdpi.comrsc.org

C-H Activation: Modern C-H activation strategies offer a direct and atom-economical way to functionalize the quinoline (B57606) ring. nih.gov For instance, copper-catalyzed C2-alkenylation of quinoline N-oxides allows for the introduction of various acrylate (B77674) groups. While this is demonstrated on the N-oxide, similar principles can be applied to functionalize the core scaffold, especially at the C-2 methyl group or other positions on the carbocyclic ring. nih.gov

These strategies collectively provide a robust toolkit for creating a library of derivatives from the this compound scaffold, enabling detailed exploration of its structure-activity relationships.

Impact of Substituent Modifications on Chemical Reactivity and Electronic Properties

The electronic landscape of this compound is dominated by the interplay between the electron-donating dimethylamino group at C-6 and the quinolin-4-one core. This inherent electronic arrangement is key to its utility and can be precisely modulated.

The dimethylamino group acts as a strong electron-donating group (EDG), "pushing" electron density into the quinoline ring system. nih.gov This polarization is fundamental to the molecule's properties, including its potential for fluorescence. nih.gov Modifications to other parts of the scaffold can further tune these properties:

Modifications at the C-2 Position: Altering the methyl group at the C-2 position can influence steric and electronic properties. For example, replacing the methyl group with substituted phenyl rings creates an extended π-conjugation system. If these phenyl rings bear EWGs, they can act as the "pull" component, significantly altering the photophysical properties. nih.gov

Computational Analysis: Quantum chemical calculations reveal that such substitutions significantly affect the HOMO-LUMO energy gap. nih.gov A smaller energy gap generally corresponds to absorption at longer wavelengths. Natural Bonding Orbital (NBO) analysis shows that the primary electronic transitions are often π→π* in nature, and their energies are highly dependent on the specific donor-acceptor groups attached to the quinoline core. nih.gov

These modifications allow for the rational design of molecules with predictable photophysical and chemical properties, making the scaffold highly tunable for applications like fluorescent probes and optoelectronic materials. nih.gov

Correlation of Structural Features with Specific Biological Activities (Mechanistic Perspective)

The derivatization of the quinoline scaffold is a cornerstone of drug discovery, with modifications directly influencing biological activity. Structure-activity relationship (SAR) studies on quinoline derivatives have provided key insights into the molecular features required for various therapeutic effects.

Anticancer Activity: SAR studies on 2-arylquinoline derivatives have shown that lipophilicity, governed by the substituents, plays a crucial role in their cytotoxic effects. rsc.org

Effect of Lipophilicity: A direct relationship has been observed between the calculated octanol/water partition coefficient (cLogP) and cytotoxic activity against cancer cell lines like HeLa and PC3. Derivatives with higher cLogP values tend to exhibit better activity, likely due to enhanced cell membrane permeability. rsc.org

Substituents at C-6: The nature of the substituent at the C-6 position significantly impacts anticancer potency. In a series of 2-phenylquinolines, various groups at C-6 led to important activities, highlighting this position as a key site for modification. rsc.org For instance, certain C-6 substituted 2-arylquinolines displayed selective cytotoxicity against cervical (HeLa) and prostate (PC3) cancer cells with low toxicity to non-tumor cells. rsc.org

Antimicrobial and Antifungal Activity: Modifications to the quinoline core have also yielded potent antimicrobial and antifungal agents.

Fluorination: The introduction of fluorine atoms can significantly alter biological activity due to fluorine's high electronegativity and ability to form strong bonds, often enhancing metabolic stability and binding affinity. nih.gov A series of fluorinated quinoline analogs showed good antifungal activity, with compounds bearing a 4-(tert-butyl)benzoate or a 4-fluorobenzoate (B1226621) group at the 4-position exhibiting over 80% inhibition against S. sclerotiorum. nih.gov

Sulfonyl/Benzoyl Moieties: In another study, quinoline derivatives substituted with different sulfonyl or benzoyl groups at the 6-amino position were designed as peptide deformylase (PDF) inhibitors. nih.gov Molecular dynamics simulations showed that the most potent compounds formed stable hydrogen bonds with PDF residues, illustrating a clear mechanistic basis for their activity. nih.gov

The following table summarizes representative SAR findings for quinoline derivatives:

| Scaffold/Derivative Type | Modification | Biological Activity | SAR Insight/Mechanism | Reference |

| 2-Arylquinolines | C-6 substitution with various groups | Anticancer (HeLa, PC3) | Increased lipophilicity (cLogP) correlates with higher cytotoxicity, suggesting improved cell penetration. | rsc.org |

| Fluorinated Quinolines | 4-position esterified with substituted benzoic acids (e.g., 4-F, 4-tBu) | Antifungal (S. sclerotiorum) | Specific substitutions enhance activity, likely by optimizing binding to fungal targets. | nih.gov |

| 6-Amino-quinolin-2-ones | N-6 substituted with sulfonyl/benzoyl moieties | Antibacterial (PDF inhibitor) | Potent compounds form stable hydrogen bonds with the target enzyme's active site. | nih.gov |

| Tetrahydroquinolones | Aryl group attached to a furan (B31954) moiety | GPR41 Modulation | The substitution pattern on the aryl group (e.g., di- or trifluorobenzene) can switch the compound from an antagonist to an agonist. | nih.gov |

These studies demonstrate that a deep understanding of how specific structural changes affect physicochemical properties and target interactions is essential for the rational design of new therapeutic agents based on the quinoline scaffold.

Design Principles for Modulating Physicochemical and Electronic Properties

The systematic exploration of derivatives of the this compound scaffold has led to the establishment of several key design principles for fine-tuning its properties.

Leveraging the Inherent Push-Pull System: The core design principle involves recognizing the C-6 dimethylamino group as a potent electron donor and the quinolone system as an acceptor. nih.gov This "push-pull" mechanism is the basis for creating molecules with interesting photophysical properties, such as fluorescence. The tunability of these properties can be rationally predicted, with electron-withdrawing groups at positions like C-2 enhancing the effect and red-shifting emission spectra. nih.gov

Modulating Lipophilicity for Biological Efficacy: Physicochemical properties, particularly lipophilicity (expressed as cLogP or LogP), are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com For anticancer quinolines, a higher cLogP value often correlates with better activity, suggesting that designing derivatives with favorable partition coefficients is a key strategy for improving bioavailability and target engagement. rsc.org However, cLogP values should generally remain below 5.0 to maintain a good probability of absorption. mdpi.com

Strategic Functionalization for Target Binding: The biological activity of quinoline derivatives is highly dependent on their ability to interact with specific biomolecular targets. Design strategies often involve introducing functional groups that can act as hydrogen bond donors or acceptors to enhance binding affinity. nih.gov Computational methods like molecular docking and 3D-QSAR models are invaluable for identifying key regions of the scaffold to modify and for predicting how new derivatives will interact with a target. nih.govmdpi.com

Combinatorial and Modular Synthesis: An efficient design strategy relies on a modular synthetic approach where different domains of the molecule can be easily and independently modified. nih.gov Utilizing regioselective reactions, such as palladium-catalyzed cross-couplings, allows for the rapid, combinatorial synthesis of a library of derivatives. This high-throughput approach accelerates the discovery of compounds with optimized properties for a specific application, be it as a fluorescent probe or a therapeutic agent. nih.gov

By applying these principles, chemists can rationally navigate the vast chemical space of quinoline derivatives to develop new compounds with precisely tailored physicochemical, electronic, and biological properties.

Applications in Advanced Materials Science and Chemical Tool Development Excluding Clinical

Use in Fluorescent Probes and Imaging Agents (e.g., Bioimaging in Living Cells and Plant Tissues)

The inherent fluorescence of the quinoline (B57606) nucleus, which can be modulated by substituents, makes 6-(dimethylamino)-2-methylquinolin-4-ol a promising candidate for the development of fluorescent probes. The dimethylamino group at the 6-position acts as a strong electron-donating group, which can enhance the quantum yield and shift the emission wavelength of the fluorophore.

While specific studies detailing the use of this compound for bioimaging in living cells and plant tissues are not extensively documented, the broader class of amino-substituted quinolines has demonstrated significant potential. For instance, quinoline-based probes have been successfully employed for the detection of metal ions and nitro-phenolic compounds. The fluorescence properties of these probes are often sensitive to the local environment, such as polarity and pH, which can be exploited for imaging specific cellular compartments or processes.

The development of fluorescent probes from this compound would likely involve its functionalization to introduce specific recognition motifs for target analytes. The hydroxyl group at the 4-position and the methyl group at the 2-position serve as convenient handles for synthetic modification.

Table 1: Potential Analytes for Fluorescent Probes Based on this compound

| Analyte Category | Potential Sensing Mechanism |

| Metal Ions (e.g., Zn²⁺, Fe³⁺) | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) |

| pH | Protonation/deprotonation of the quinoline nitrogen or dimethylamino group |

| Reactive Oxygen Species (ROS) | Oxidation of the quinoline ring or substituents |

| Small Molecules (e.g., thiols) | Nucleophilic addition to a modified quinoline scaffold |

Potential as Chemical Probes for Mechanistic Biological Studies in In Vitro Systems

Chemical probes are essential tools for dissecting complex biological pathways in vitro. The structural features of this compound suggest its potential as a scaffold for the design of such probes. By incorporating reactive or affinity-based functionalities, this compound could be transformed into a tool for studying enzyme activity, protein-protein interactions, or other cellular processes in a controlled laboratory setting.

For example, the quinoline core can interact with biological macromolecules through various non-covalent interactions, including π-π stacking and hydrogen bonding. The dimethylamino group can further modulate these interactions and influence the compound's solubility and cell permeability.

While direct applications of this compound as a chemical probe for mechanistic studies are yet to be widely reported, the principle has been demonstrated with other quinoline derivatives. These compounds have been utilized to probe enzyme active sites and to study the mechanisms of drug action. The synthesis of a library of derivatives based on the this compound scaffold could yield valuable tools for chemical biology.

Influence on Plant Rhizogenesis and Related Plant Biology Applications

Quinoline derivatives have been investigated for their effects on plant growth and development, including the process of root formation (rhizogenesis). While specific data on this compound is scarce, studies on structurally related compounds provide insights into its potential in this area.

Research has shown that certain quinoline derivatives can influence rhizogenesis in plant explants during in vitro propagation. The presence of substituents on the quinoline ring, such as alkoxy and methyl groups, has been found to modulate this activity. For instance, some studies have indicated that the introduction of specific groups can either enhance or reduce the root-stimulating effect of the parent quinoline compound.

The potential of this compound to influence plant rhizogenesis would need to be empirically determined through systematic studies on various plant species. Such research would involve treating plant tissues with different concentrations of the compound and observing its effect on root initiation and development.

Table 2: Factors Influencing the Effect of Quinoline Derivatives on Rhizogenesis

| Factor | Description |

| Concentration | The effect on root formation is often dose-dependent, with optimal concentrations promoting growth and higher concentrations potentially being inhibitory. |

| Plant Species | The response to quinoline derivatives can vary significantly between different plant species and even between different clones of the same species. |

| Substituents | The nature and position of substituents on the quinoline ring play a crucial role in determining the biological activity. |

| Culture Conditions | The composition of the growth medium, light, and temperature can all influence the outcome of the treatment. |

Applications in Synthetic Organic Chemistry as Intermediates or Catalysts

In the realm of synthetic organic chemistry, this compound can serve as a valuable building block or intermediate for the synthesis of more complex molecules. The presence of multiple functional groups—a secondary amine precursor, a hydroxyl group, and a methyl group—on a rigid heterocyclic framework provides numerous opportunities for chemical transformations.

The synthesis of this compound itself can be achieved through established methods for quinoline synthesis, such as the Conrad-Limpach reaction, starting from N,N-dimethyl-p-phenylenediamine and ethyl acetoacetate (B1235776).

Once obtained, the hydroxyl group at the 4-position can be converted into other functionalities, such as a chloro or triflate group, which are excellent leaving groups for nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at this position. The methyl group at the 2-position can also be functionalized, for example, through condensation reactions.

While its direct application as a catalyst is not well-documented, the quinoline scaffold is a known ligand in transition metal catalysis. The nitrogen atom of the quinoline ring can coordinate to metal centers, and the electronic properties of the ring can be tuned by substituents like the dimethylamino group. This suggests that derivatives of this compound could potentially be developed into novel ligands for various catalytic transformations.

Future Research Directions and Unexplored Avenues for 6 Dimethylamino 2 Methylquinolin 4 Ol

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The classical Conrad-Limpach and Knorr syntheses of quinolones, while foundational, often require harsh conditions and can result in moderate yields. nih.govbeilstein-journals.org Future research should focus on developing more efficient and selective synthetic routes to 6-(Dimethylamino)-2-methylquinolin-4-ol.

Key Research Thrusts:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including quinolines. researchgate.netmdpi.comnih.gov Investigating microwave-assisted variations of the Conrad-Limpach reaction or novel multicomponent reactions could lead to a more sustainable and efficient production of the target molecule.

Continuous Flow Chemistry: Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters. researchgate.netuc.pt Developing a continuous-flow process for the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production for further studies and potential applications.

Catalytic C-H Activation/Annulation: Recent advances in transition-metal-catalyzed C-H activation and annulation strategies provide a powerful tool for the construction of complex heterocyclic systems. rsc.org Exploring rhodium(III)-catalyzed cascade reactions, for instance, could offer novel and atom-economical pathways to substituted quinolin-4-ols.

| Synthetic Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, green chemistry approach. researchgate.netmdpi.comnih.gov |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise reaction control. researchgate.netuc.pt |

| C-H Activation/Annulation | High atom economy, novel bond formations, access to diverse derivatives. rsc.org |

Advanced Mechanistic Studies of Chemical and Biological Interactions at a Molecular Level

A deep understanding of the molecular interactions of this compound is crucial for unlocking its potential. This involves studying its tautomeric equilibrium and its interactions with biological macromolecules.

Areas for Investigation:

Tautomerism Studies: The keto-enol tautomerism in 4-hydroxyquinolines is a key determinant of their chemical and biological properties. beilstein-journals.orgnih.govresearchgate.netnih.govnuph.edu.uanih.gov Spectroscopic techniques, such as NMR and UV-Vis spectroscopy, coupled with computational methods, can be employed to investigate the predominant tautomeric form of this compound in different solvent environments and its implications for reactivity and binding. beilstein-journals.orgnih.govresearchgate.netnih.govnuph.edu.uanih.gov

Solvatochromism Analysis: The photophysical properties of amino-substituted quinolines can be sensitive to the polarity of their environment. nih.govresearchgate.netsemanticscholar.org Studying the solvatochromic behavior of this compound can provide insights into the nature of its excited states and its potential as a sensor. nih.govresearchgate.netsemanticscholar.org

Binding Studies with Biomolecules: Investigating the interactions of this compound with proteins and nucleic acids could reveal potential biological targets. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can be utilized to determine binding affinities and thermodynamic parameters.

Exploration of New Non-Clinical Applications in Chemical Biology and Materials Science

The unique structural features of this compound, particularly the electron-donating dimethylamino group, suggest a range of potential applications beyond traditional pharmacology.

Potential Applications:

Fluorescent Probes and Sensors: Quinoline (B57606) derivatives are known for their fluorescent properties and have been developed as sensors for metal ions and other analytes. nih.govrsc.orgnanobioletters.comnih.govresearchgate.net The fluorescence of this compound could be explored for the selective detection of specific metal ions or for imaging in biological systems. nih.govrsc.orgnanobioletters.comnih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Quinolinol complexes, particularly with metals like aluminum (Alq3), are well-known materials for OLEDs. The potential of this compound as a ligand in lanthanide complexes for OLED applications could be investigated, aiming for improved luminescence and device efficiency. researchgate.netrsc.orgsemanticscholar.orgnih.gov

Nonlinear Optical (NLO) Materials: The donor-acceptor nature of the quinoline scaffold can give rise to nonlinear optical properties. The photophysical properties of this compound could be studied to assess its potential in this area.

| Application Area | Rationale |

| Fluorescent Sensors | The quinoline core and amino substituent can provide selective binding and fluorescent response to analytes. nih.govrsc.orgnanobioletters.comnih.govresearchgate.net |

| OLEDs | Quinolinol ligands are known to form stable and luminescent complexes with metals used in OLEDs. researchgate.netrsc.orgsemanticscholar.orgnih.gov |

| Nonlinear Optics | The intramolecular charge transfer characteristics of the molecule may lead to significant NLO properties. |

Development of Advanced Analytical and Spectroscopic Techniques for Comprehensive Characterization

A thorough characterization of this compound and its potential derivatives requires the application and development of advanced analytical methods.

Future Analytical Directions:

Hyphenated Chromatographic Techniques: The use of hyphenated techniques such as HPLC-MS/MS and GC-MS is essential for the separation, identification, and quantification of the compound and its potential metabolites or degradation products. asianpubs.orgnih.govnih.govresearchgate.net Chiral HPLC methods could also be developed to separate enantiomers if chiral derivatives are synthesized. asianpubs.orgnih.govresearchgate.net

Advanced Spectroscopic Analysis: While basic spectroscopic data may be available from commercial suppliers, a comprehensive analysis using advanced techniques like 2D-NMR (COSY, HSQC, HMBC) is needed for unambiguous structure elucidation.

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide highly sensitive vibrational information, which could be used to study the molecule's interaction with surfaces or its orientation in molecular assemblies.

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. For this compound, this integrated approach can accelerate discovery and provide deeper insights.

Integrated Research Strategies:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict molecular geometries, vibrational frequencies, electronic properties, and tautomeric equilibria of the compound. nih.govscirp.orgnih.govresearchgate.netjocpr.com These theoretical predictions can then be validated against experimental spectroscopic data. nih.govscirp.orgnih.govresearchgate.netjocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives with varying biological activities or photophysical properties are synthesized, QSAR models can be developed to correlate molecular descriptors with observed activities. nih.govresearchgate.netnih.govmdpi.com This can guide the design of new compounds with enhanced properties. nih.govresearchgate.netnih.govmdpi.com

Molecular Docking and Dynamics: In silico docking studies can predict the binding modes of this compound with potential biological targets, which can then be verified experimentally. Molecular dynamics simulations can provide insights into the stability of these interactions over time.

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of molecular structure, properties, and tautomeric stability. nih.govscirp.orgnih.govresearchgate.netjocpr.com |

| QSAR | Modeling and prediction of bioactivity and photophysical properties. nih.govresearchgate.netnih.govmdpi.com |

| Molecular Docking/Dynamics | Elucidation of binding modes and interactions with biological targets. |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and chemical biology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Dimethylamino)-2-methylquinolin-4-ol and its derivatives?

- Methodology :

- Schiff base formation : Reacting 6-amino-2-methylquinolin-4-ol with aldehydes (e.g., salicylaldehyde) in ethanol under reflux yields imine derivatives. This is a foundational step for introducing functional groups .

- Thiourea synthesis : Treatment with phenyl isothiocyanate in ethanol produces thiourea derivatives, which serve as intermediates for heterocyclization .

- Heterocyclization : Thiourea intermediates react with bromoacetate or bromoacetophenone in anhydrous ethanol with sodium acetate to form thiazolidinone or thiazole derivatives, respectively .

- Data Table :

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions and verifying regioselectivity in derivatives. For example, the hydroxyl group at C4 and dimethylamino group at C6 show distinct deshielding patterns .

- Mass spectrometry (HRMS) : Validates molecular weights and fragmentation patterns, particularly for heterocyclic derivatives .

- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated for structurally similar 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in heterocyclization reactions involving this compound?

- Key variables :

- Solvent choice : Anhydrous ethanol minimizes side reactions (e.g., hydrolysis) compared to protic solvents .

- Catalyst selection : Sodium acetate acts as a mild base to deprotonate thiourea intermediates, enhancing nucleophilic attack on bromoacetophenone .

- Temperature control : Reactions conducted under reflux (78–100°C) balance kinetic efficiency with thermal stability of quinoline derivatives .

- Challenges : Competing side reactions (e.g., dimerization) may occur if stoichiometry is not tightly controlled.

Q. What strategies are used to resolve contradictions in biological activity data across studies?

- Case study : While this compound derivatives exhibit antimicrobial activity in some studies, others report low efficacy.

- Resolution methods :

- Structure-activity relationship (SAR) analysis : Modifying the C6 dimethylamino group to bulkier substituents (e.g., phenylthiourea) can enhance membrane permeability, addressing discrepancies in antimicrobial assays .

- Standardized bioassays : Variations in MIC (minimum inhibitory concentration) protocols may explain conflicting results. Adopting CLSI guidelines ensures reproducibility .

Q. What computational tools are recommended for predicting the pharmacological potential of derivatives?

- ADMET prediction : Tools like ACD/Labs Percepta Platform assess logP, solubility, and metabolic stability. For example, hydroxyl groups at C4 improve water solubility but may reduce blood-brain barrier penetration .

- Docking studies : Molecular docking with SARS-CoV-2 Mpro or bacterial topoisomerases identifies potential binding modes for antiviral/antibacterial applications .

Methodological Guidance

Q. How to address low solubility of this compound in aqueous buffers?

- Strategies :

- Co-solvent systems : Use DMSO:water (1:9) mixtures for in vitro assays, maintaining <1% DMSO to avoid cytotoxicity .

- Prodrug design : Esterification of the C4 hydroxyl group enhances solubility and enables controlled release .

Q. What are best practices for validating synthetic intermediates?

- Multi-technique validation : Combine TLC, NMR, and HRMS to confirm purity. For example, a single spot on TLC and absence of extraneous peaks in 1H NMR indicate successful thiourea formation .

- Reference standards : Compare melting points and spectral data with published values for structurally analogous compounds (e.g., 4-hydroxy-2-methylquinoline derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.